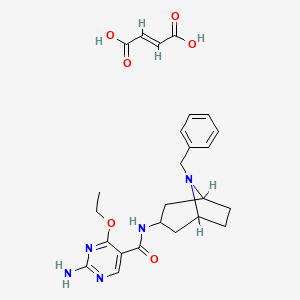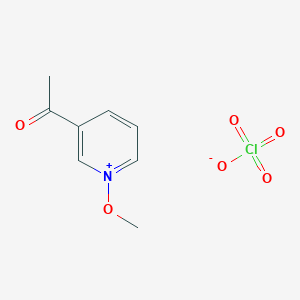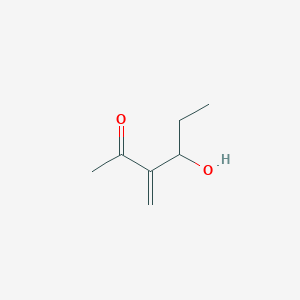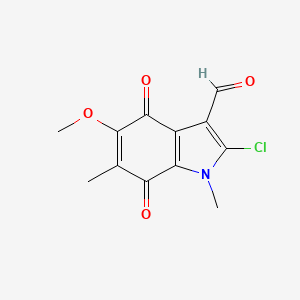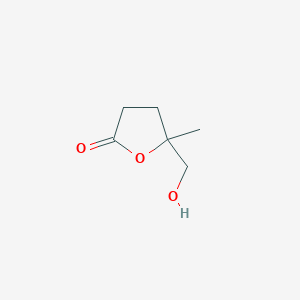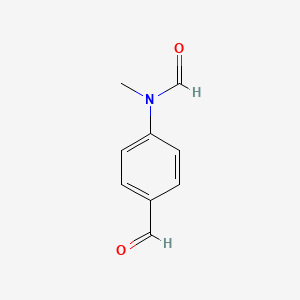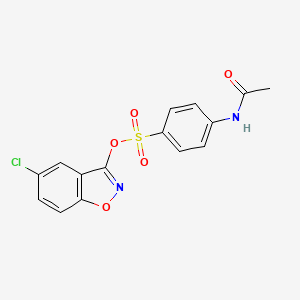![molecular formula C18H23NO3P+ B14451225 Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]- CAS No. 73337-07-2](/img/structure/B14451225.png)
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, is a compound with significant interest in the field of organophosphorus chemistry. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a phosphinic acid group attached to a [1-[(diphenylmethyl)amino]-5-hydroxypentyl] moiety, giving it distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, typically involves the reaction of hypophosphorous acid with appropriate organic substrates. The process can be carried out under classical conditions or using microwave-assisted synthesis. Metal catalysts or reaction solvents may be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves the use of environmentally safe paths, avoiding halogen-containing compounds. The synthesis may start from phosphorus trichloride or phosphoryl chloride, although the final products do not have reactive phosphorus–chlorine bonds .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions may vary depending on the desired product, with temperature, pressure, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions. It may also interact with enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, include:
Hypophosphorous acid:
Phosphonic acids: These compounds are oxidation products of phosphinic acids and have similar applications.
Phosphine derivatives: Reduced forms of phosphinic acids with distinct chemical properties.
Uniqueness
Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-, is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .
Propriétés
Numéro CAS |
73337-07-2 |
|---|---|
Formule moléculaire |
C18H23NO3P+ |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
[1-(benzhydrylamino)-5-hydroxypentyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C18H22NO3P/c20-14-8-7-13-17(23(21)22)19-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-20H,7-8,13-14H2/p+1 |
Clé InChI |
PESOMAOLDSZBHN-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(CCCCO)[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)

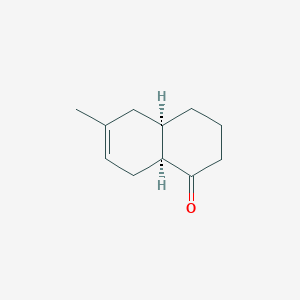
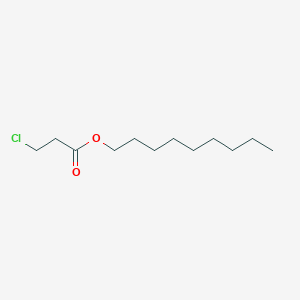
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
